2-Tert-butyl-6-(methylamino)phenol
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-tert-butyl-6-(methylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12-4)10(8)13/h5-7,12-13H,1-4H3 |
InChI Key |
FIBDYYXCSQJCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-6-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the alkylation of 2,6-dihydroxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to methylation using methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of 2-(tert-Butyl)-6-(methylamino)phenol typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-6-(methylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(tert-Butyl)-6-(methylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-6-(methylamino)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups influence the compound’s steric and electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
2-[(Methylamino)methyl]phenol
- Structure: Phenol with a methylaminomethyl group at the 2-position.
- Key Findings :
- Exhibits potent antibiofilm activity against Staphylococcus aureus, achieving >70% inhibition at 1.25 µM by targeting the SarA protein, a regulator of virulence factors .
- Lacks cytotoxicity in HEp-2 cell lines at tested concentrations (up to 1500 µM) and synergizes with antibiotics to enhance antimicrobial efficacy .
- Mechanism : Reduces transcription of virulence genes (e.g., fnbA, α-hemolysin) and inhibits biofilm formation without disrupting preformed biofilms .
2-Tert-butyl-6-(quinolin-8-ylaminomethyl)phenol
- Structure: 2-tert-butyl phenol with a quinoline-linked aminomethyl group at the 6-position.
- The tert-butyl group likely enhances stability, while the quinoline moiety contributes to metal chelation and cellular targeting.
Antioxidant Phenolic Derivatives
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT)
- Structures :
- BHA: 2(3)-tert-butyl-4-hydroxyanisole.
- BHT: 3,5-di-tert-butyl-4-hydroxytoluene.
- Key Findings: Both elevate hepatic detoxification enzymes (e.g., epoxide hydrolase, glutathione S-transferase) in rodents, enhancing xenobiotic clearance . BHT increases glucuronide conjugation activity more effectively than BHA, suggesting substituent positioning impacts metabolic effects .
- Relevance to Target Compound: The tert-butyl group in 2-Tert-butyl-6-(methylamino)phenol may similarly influence metabolic stability and enzyme interactions.
4-TERT-BUTYL-6-SEC-BUTYL-2-(2H-BENZOTRIAZOL-2-YL)PHENOL
2-Bromo-6-tert-butylphenol
- Structure: 2-tert-butyl phenol with a bromine substituent.
- Synthesis: Prepared via bromination with N-bromosuccinimide, highlighting the reactivity of the phenolic ring for halogenation .
Data Table: Comparative Analysis of Phenolic Derivatives
Research Implications and Limitations
- Antimicrobial Potential: The methylamino group in 2-Tert-butyl-6-(methylamino)phenol may mimic the antibiofilm effects seen in 2-[(Methylamino)methyl]phenol, but direct validation is required.
- Metabolic Stability : The tert-butyl group’s role in enhancing enzyme interactions (as in BHA/BHT) warrants investigation for drug design.
- Limitations : Direct data on the target compound are absent; comparisons rely on structural analogs. Future studies should prioritize synthesis, in vitro testing, and crystallographic analysis (e.g., using SHELX ) to elucidate its properties.
Biological Activity
2-Tert-butyl-6-(methylamino)phenol is an organic compound notable for its unique structural features, including a tert-butyl group and a methylamino group attached to a phenolic ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 2-tert-butyl-6-(methylamino)phenol, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
- Molecular Formula : C11H17NO
- Molecular Weight : 179.26 g/mol
- IUPAC Name : 2-tert-butyl-6-(methylamino)phenol
- Canonical SMILES : CC(C)(C)C1=C(C(=CC=C1)NC)O
Mechanisms of Biological Activity
The biological activity of 2-tert-butyl-6-(methylamino)phenol is primarily attributed to its interaction with various molecular targets. The phenolic group can engage in hydrogen bonding and electron transfer reactions, while the tert-butyl and methylamino groups modulate the compound's steric and electronic properties. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways essential for therapeutic effects.
Antioxidant Activity
Research indicates that 2-tert-butyl-6-(methylamino)phenol exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. This property suggests potential applications in treating conditions associated with oxidative damage.
Antimicrobial Activity
Preliminary studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and viability, which opens avenues for its use in developing new antimicrobial agents.
Study on Anticancer Properties
A pivotal study explored the compound's role in cancer therapy. It was found that 2-tert-butyl-6-(methylamino)phenol could sensitize tumor cells to existing chemotherapeutic agents by enhancing apoptotic pathways. The study utilized various cancer cell lines, including MDA-MB-231 (breast cancer) and C6 glioma cells, revealing that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Autophagy Regulation
Another significant finding indicated that 2-tert-butyl-6-(methylamino)phenol may regulate autophagy—a critical process for cellular homeostasis and survival under stress conditions. The compound was shown to increase levels of LC3-II, a protein associated with autophagosome formation, suggesting that it enhances autophagic flux. This mechanism may contribute to its anticancer efficacy by promoting the degradation of damaged cellular components.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dimethyl-6-tert-butylphenol | Contains two methyl groups and a tert-butyl group | Lacks methylamino functionality |
| 2,6-Di-tert-butyl-4-methylphenol | Two tert-butyl groups; no amino substitution | More bulky structure; different reactivity |
| 6-(1,1-Dimethylethyl)-2,4-dimethylphenol | Similar tert-butyl structure | Different substitution pattern on phenolic ring |
This table highlights how 2-tert-butyl-6-(methylamino)phenol stands out due to its unique methylamino substitution, which may influence both its chemical reactivity and biological activity distinctly compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
